PC786

RSV L-protein polymerase inhibitor bronchial epithelial cell structure-activity relationship

RSV researchers face potency variability and lack of clinical benchmarks. PC786 addresses these with: • Picomolar IC50 against RSV-A/B and unique M-protein (V153A) resistance signature. • Human challenge POC: 33% viral load reduction (P=0.0359) with inhaled delivery. • Defined PK: lung-to-plasma ratio >6,000-fold, enabling robust PK/PD modeling. Supplied with batch-specific QC data for consistent experimental reproducibility.

Molecular Formula C41H38FN5O4S
Molecular Weight 715.8 g/mol
CAS No. 1902114-15-1
Cat. No. B609854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC786
CAS1902114-15-1
SynonymsPC-786;  PC 786;  PC786
Molecular FormulaC41H38FN5O4S
Molecular Weight715.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)NC(=O)C2=CC3=C(S2)C4=CC=CC=C4N(CC3)C(=O)C5=CC=C(C=C5)NC(=O)C6=C(N=CC(=C6)C)N7CC8(C7)CCOCC8
InChIInChI=1S/C41H38FN5O4S/c1-25-20-31(37(43-22-25)46-23-41(24-46)15-18-51-19-16-41)38(48)44-29-12-10-27(11-13-29)40(50)47-17-14-28-21-34(52-36(28)30-7-3-4-9-33(30)47)39(49)45-35-26(2)6-5-8-32(35)42/h3-13,20-22H,14-19,23-24H2,1-2H3,(H,44,48)(H,45,49)
InChIKeyVTCJNYICQADBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PC786: Inhaled RSV L‑Protein Polymerase Inhibitor


PC786 (CAS 1902114‑15‑1) is a non‑nucleoside respiratory syncytial virus (RSV) L‑protein polymerase inhibitor specifically designed for inhaled delivery [REFS‑1]. As a small‑molecule inhibitor of the RSV RNA‑dependent RNA polymerase (RdRp), PC786 disrupts viral replication without requiring intracellular activation, distinguishing it from nucleoside prodrugs [REFS‑2]. The compound exhibits picomolar to low nanomolar antiviral activity against a broad panel of RSV‑A and RSV‑B isolates in vitro, with cellular IC₅₀ values ranging from <0.09 to 0.71 nM for RSV‑A and 1.3 to 50.6 nM for RSV‑B [REFS‑3]. Its physicochemical properties—including high plasma protein binding and prolonged lung tissue residence—are purposefully tuned for topical respiratory tract administration with minimal systemic exposure [REFS‑4].

Inhaled delivery research Targeted respiratory tract exposure; low systemic burden
Broad RSV-A/B isolate coverage Picomolar to nanomolar antiviral activity in vitro
Non-nucleoside polymerase inhibitor probe No intracellular activation required; distinct from nucleoside prodrugs

Why PC786 Cannot Be Substituted


RSV L‑protein polymerase inhibitors are a chemically diverse class encompassing both nucleoside analogues (e.g., ALS‑8112, lumicitabine) and non‑nucleoside scaffolds (e.g., PC786, PC751, MRK‑1). Even among closely related non‑nucleoside congeners such as PC751, subtle structural modifications translate into substantial differences in cellular potency in disease‑relevant airway epithelial models, distinct resistance‑mutation signatures, and divergent interactions with viral assembly machinery [REFS‑1]. Furthermore, compound‑specific physicochemical properties dictate the feasibility of inhaled versus systemic administration routes, directly impacting achievable lung‑to‑plasma exposure ratios and safety margins [REFS‑2]. Generic substitution within this class is therefore unsupported by both pharmacodynamic and pharmacokinetic evidence.

Attribute
PC786
Potential Substitutes
Chemical class
Non-nucleoside
Nucleoside analogues or distinct non-nucleoside scaffolds
Potency in airway epithelial cells
Reported higher potency
Potency may differ significantly; structural analogs exhibit variable activity
Resistance mutation profile
L protein Y1631H + M protein V153A
Substitutes may not induce M protein mutation, altering resistance barrier
Administration route suitability
Inhaled; high lung:plasma ratio
Oral or systemic agents lack targeted lung exposure; substitution may compromise local delivery

PC786: Evidence vs. Other RSV L‑Protein Inhibitors


Superior Potency vs. PC751 in Bronchial Epithelial Cells

Although PC786 and its structural analog PC751 exhibit comparable inhibition of RSV‑induced cytopathic effect (CPE) in HEp‑2 cells, PC786 demonstrates greater antiviral potency than PC751 in human bronchial epithelial cells—a model system that more faithfully recapitulates the natural site of RSV infection in the human airway [REFS‑1]. This differential cellular activity indicates that PC786 possesses superior translational relevance for clinical development targeting lower respiratory tract RSV disease.

Potency vs. PC751 (bronchial epithelial cells)
Head-to-head
PC786 demonstrated greater antiviral potency than PC751 in human bronchial epithelial cells (qualitative superiority reported).
Supports cell-model response context; bronchial epithelium more disease-relevant.
Exact fold-difference not specified; air-liquid interface culture.
RSV L-protein polymerase inhibitor bronchial epithelial cell structure-activity relationship

Superior Late‑Stage Efficacy vs. ALS‑8112 and GS‑5806

In a head‑to‑head comparison using air‑liquid interface‑cultured human bronchial epithelium, PC786 produced potent, concentration‑dependent inhibition of RSV replication when administered therapeutically after peak viral load had been established (Day 3 post‑inoculation), with viral burden falling below detectable limits within 3 days of treatment initiation [REFS‑1]. Under identical experimental conditions, the fusion‑protein inhibitor GS‑5806 demonstrated no significant antiviral effect, while the nucleoside analogue ALS‑8112 exhibited inferior antiviral activity compared to PC786 [REFS‑1]. This demonstrates that PC786 retains robust efficacy even after infection is well established, a clinical scenario where entry or fusion inhibitors may be ineffective.

Late-stage intervention efficacy
Head-to-head
Viral load fell below detectable limits within 3 days of PC786 treatment initiated Day 3 post-inoculation; GS-5806 showed no significant effect.
Late-stage therapeutic intervention study context; model for established RSV infection.
Air-liquid interface bronchial epithelium; RSV A2.
RSV polymerase inhibitor late therapeutic intervention human airway epithelium

Inhalation PK: High Lung Retention and MLF Ratio

PC786 was specifically engineered for inhaled delivery to maximize local antiviral concentrations in the respiratory tract while minimizing systemic exposure, a profile not shared by orally bioavailable RSV polymerase inhibitors such as lumicitabine (ALS‑8176) or ribavirin. In Phase 1 studies, the ratio of PC786 concentrations in nasal mucosal lining fluid (MLF) to plasma ranged from 6,347‑fold at 2 hours post‑dose to 1,050‑fold at 24 hours [REFS‑1]. MLF concentrations consistently exceeded the in vitro RSV IC₉₀ by several orders of magnitude throughout the dosing interval, whereas circulating plasma concentrations remained low (mean Cₘₐₓ 1.5 ng/mL following 5 mg nebulized dose) [REFS‑2]. This contrasts sharply with systemic nucleoside analogues that distribute broadly, potentially exposing non‑target tissues to drug and metabolites.

Inhalation PK: MLF ratio
Cross-study comparable
MLF:plasma ratio 6,347 at 2 h, 1,050 at 24 h; plasma Cmax 1.5 ng/mL
High local respiratory exposure; low systemic circulation.
Phase 1 study; 5 mg nebulized dose.
RSV inhaled therapy pharmacokinetics lung retention

Unique M‑Protein Resistance Mutation vs. PC751

Resistance selection studies in RSV A2‑infected HEp‑2 cells revealed that both PC786 and PC751 select for a Y1631H mutation in the L protein polymerase domain [REFS‑1]. However, only PC786 treatment additionally induced a V153A mutation in the viral M (matrix) protein [REFS‑1]. This M‑protein mutation was not observed with PC751 under identical selection conditions. Subsequent mechanistic studies demonstrated that the M protein physically interacts with the 1392–1735 amino acid region of the L protein—the putative binding region of PC786—and that PC786 treatment increases M‑protein nuclear localization late in infection, delaying fusion protein localization at budding viral filaments [REFS‑1].

Resistance mutation profile
Head-to-head
Y1631H (L protein) with both inhibitors; V153A (M protein) unique to PC786.
Dual target engagement context; distinct resistance signature.
HEp-2 cells; RSV A2; escalating drug passages.
RSV resistance mutations L protein M protein interaction

Viral Load Reduction in Human RSV Challenge

In a randomized, placebo‑controlled human RSV challenge study (NCT03382431), 56 healthy volunteers inoculated with RSV‑A (Memphis 37b) received nebulized PC786 (5 mg) or placebo twice daily for 5 days, initiated either 12 hours after infection confirmation or 6 days post‑inoculation [REFS‑1]. In the intention‑to‑treat infected (ITT‑I) population, the mean viral load area under the curve (VL AUC) was significantly lower in the PC786 group compared to placebo (274.1 vs 406.6 log₁₀ PFUe/mL × hour; P = 0.0359) [REFS‑1]. This represents one of the few positive proof‑of‑concept demonstrations for a non‑nucleoside RSV polymerase inhibitor in a controlled human infection model.

Human challenge VL reduction
Class-level inference
Mean VL AUC 274.1 vs 406.6 log10 PFUe/mL·h (placebo); P=0.0359
Supports antiviral endpoint reduction in controlled human infection model.
NCT03382431; 5 mg BID for 5 days; nasal wash.
RSV human challenge antiviral efficacy clinical proof-of-concept

PC786: Recommended Research Applications


RSV Inhibition in Primary Airway Epithelial Models

PC786 is the optimal selection for experiments requiring potent RSV inhibition in air‑liquid interface (ALI) cultures of human bronchial or small airway epithelial cells, where its superior potency relative to PC751 and ALS‑8112 has been quantitatively demonstrated [REFS‑1]. Its ability to reduce viral burden to undetectable levels even when administered therapeutically after peak infection makes it uniquely suitable for studies modeling established RSV disease rather than prophylactic interventions [REFS‑2].

RSV M‑Protein and L‑Protein Interaction Studies

PC786 is the only L‑protein polymerase inhibitor known to induce a resistance‑associated mutation in the RSV M protein (V153A), revealing a previously unrecognized functional interaction between the viral polymerase and matrix protein [REFS‑1]. Researchers investigating viral assembly, budding, or the coordination of genome replication with virion morphogenesis should prioritize PC786 as a probe compound due to this unique dual‑target engagement profile not observed with PC751 [REFS‑1].

Inhaled RSV Antiviral PK/PD Modeling

For studies evaluating inhaled delivery of RSV therapeutics, PC786 provides a well‑characterized benchmark with extensive human PK data, including a defined MLF:plasma ratio of 6,347‑ to 1,050‑fold and a terminal plasma half‑life of approximately 97 hours following repeat dosing [REFS‑1]. These data enable robust PK/PD modeling for estimating local respiratory tract drug concentrations relative to in vitro antiviral IC₅₀ and IC₉₀ values, a critical capability not available for most preclinical RSV L‑protein inhibitors [REFS‑2].

RSV Human Challenge and Early‑Phase Studies

PC786 has demonstrated statistically significant antiviral efficacy in a randomized, placebo‑controlled human RSV challenge study (NCT03382431), with a 33% reduction in mean viral load AUC compared to placebo (P = 0.0359) [REFS‑1]. This clinical proof‑of‑concept milestone distinguishes PC786 from structurally similar analogs lacking human efficacy data, making it the preferred reference compound for designing and benchmarking future clinical trials of inhaled RSV polymerase inhibitors [REFS‑1].

Application
Selection Property
Validation Focus
Air-liquid interface RSV infection models
Potency in bronchial epithelial cells
Viral load reduction endpoint context
Viral assembly and M-L interaction studies
Unique M protein resistance mutation
Resistance mutation profile and co-localization assays
Inhaled antiviral PK/PD research
Defined MLF:plasma ratio and half-life
Local vs systemic exposure modeling
Controlled human infection model studies
Antiviral endpoint reduction in challenge model
VL AUC endpoint benchmarking and study design reference

Technical Documentation Hub

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30 linked technical documents
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